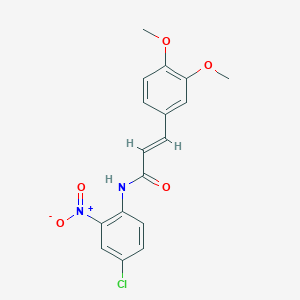

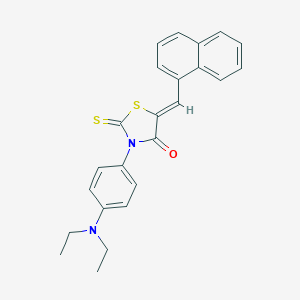

![molecular formula C17H18N2O3S B379666 1-ethyl-6-(1-pyrrolidinylsulfonyl)benzo[cd]indol-2(1H)-one CAS No. 304685-40-3](/img/structure/B379666.png)

1-ethyl-6-(1-pyrrolidinylsulfonyl)benzo[cd]indol-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

BRD4-IN-4 is a potent inhibitor of Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family of proteins. BRD4 plays a crucial role in regulating gene expression by recognizing acetylated lysine residues on histones and other proteins. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment, by disrupting the interaction between BRD4 and acetylated histones, thereby inhibiting the transcription of oncogenes .

Mechanism of Action

Target of Action

The primary target of BRD4-IN-4 is Bromodomain-containing protein 4 (BRD4) . BRD4 is a member of the Bromodomain and Extraterminal (BET) protein family, which plays a pivotal role during embryogenesis and cancer development . It is a transcriptional and epigenetic regulator that promotes gene transcription both at initiation and elongation step .

Mode of Action

BRD4-IN-4 interacts with BRD4, leading to its degradation . This degradation is achieved through the E3 ubiquitin ligase cereblon (CRBN) pathway . The degradation of BRD4 leads to sustained inhibition of oncogenic MYC expression , to which cancer cells are often addicted .

Biochemical Pathways

The degradation of BRD4 affects the MYC pathway, a crucial pathway in cell proliferation and apoptosis . MYC is an essential downstream effector of KRAS in pancreatic cancer . Therefore, the inhibition of MYC expression could be an effective therapeutic strategy for KRAS-mutant tumors such as pancreatic cancer .

Pharmacokinetics

In a mouse xenograft model, a compound similar to brd4-in-4 displayed prolonged pharmacokinetics in tumors relative to plasma and normal tissues . Its tumor concentration remained above the in vitro cytotoxicity EC50 value for at least 7 days following a single dose .

Result of Action

The result of BRD4-IN-4’s action is the inhibition of cell proliferation and the induction of apoptosis in cancer cells . This is achieved through the degradation of BRD4 and the subsequent inhibition of MYC expression . This leads to a decrease in the expression of the BRD4-regulated MYC gene .

Biochemical Analysis

BRD4 is a transcriptional and epigenetic regulator that plays a pivotal role during embryogenesis and cancer development .

Biochemical Properties

BRD4-IN-4 interacts with BRD4, a member of the Bromodomains and Extraterminal (BET) family . BRD4 recognizes and binds acetylated histones, accumulating on transcriptionally active regulatory elements and promoting gene transcription .

Cellular Effects

BRD4-IN-4 selectively inhibits the proliferation of the MV4-11 cell line and causes cell cycle arrest at the G1 phase . It has been used in research on mixed lineage leukemia (MLL) .

Molecular Mechanism

BRD4-IN-4 exerts its effects at the molecular level by inhibiting BRD4. BRD4 generally identifies acetylated histones and binds to the promoter or enhancer region of target genes to initiate and maintain expression of tumor-related genes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BRD4-IN-4 involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of BRD4-IN-4 requires optimization of the synthetic route to scale up the process efficiently. This involves the use of large-scale reactors, continuous flow systems, and stringent quality control measures to ensure consistency and reproducibility. The process may also involve purification techniques such as crystallization and chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: BRD4-IN-4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its inhibitory activity.

Substitution: Substitution reactions can introduce different substituents to the core structure, enhancing its binding affinity to BRD4

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions

Major Products: The major products formed from these reactions include various derivatives of BRD4-IN-4 with modified functional groups, which can be further evaluated for their biological activity .

Scientific Research Applications

BRD4-IN-4 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the role of BRD4 in gene regulation and epigenetics.

Biology: Investigated for its effects on cellular processes such as cell cycle regulation, apoptosis, and differentiation.

Medicine: Explored as a potential therapeutic agent for treating cancers, particularly those driven by BRD4-dependent oncogenes. It has shown efficacy in preclinical models of leukemia, breast cancer, and prostate cancer.

Industry: Utilized in drug discovery and development programs to identify new therapeutic targets and optimize lead compounds .

Comparison with Similar Compounds

BRD4-IN-4 is compared with other BRD4 inhibitors such as JQ1 and I-BET762. While all these compounds target the bromodomains of BRD4, BRD4-IN-4 is unique in its chemical structure and binding affinity. It has shown higher potency and selectivity in inhibiting BRD4 compared to other inhibitors. Similar compounds include:

JQ1: A well-known BRD4 inhibitor with a similar mechanism of action but different chemical structure.

I-BET762: Another BRD4 inhibitor with clinical potential, differing in its binding mode and pharmacokinetic properties

BRD4-IN-4 stands out due to its unique chemical scaffold and enhanced inhibitory activity, making it a promising candidate for further development in cancer therapy .

Properties

IUPAC Name |

1-ethyl-6-pyrrolidin-1-ylsulfonylbenzo[cd]indol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-2-19-14-8-9-15(23(21,22)18-10-3-4-11-18)12-6-5-7-13(16(12)14)17(19)20/h5-9H,2-4,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTONIJRZZRKKQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C3C(=C(C=C2)S(=O)(=O)N4CCCC4)C=CC=C3C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is BRD4 and why is it a relevant drug target?

A: BRD4 (Bromodomain-containing protein 4) is a protein that plays a crucial role in gene regulation by binding to acetylated lysine residues on histones. [, ] This binding allows BRD4 to recruit other proteins involved in transcription, ultimately influencing gene expression. BRD4 is implicated in various diseases, including cancer [, , , ], making it an attractive target for drug development.

Q2: What are some of the approaches being explored for BRD4 inhibition?

A2: Researchers are investigating various approaches for BRD4 inhibition, including:

- Small Molecule Inhibitors: These molecules directly bind to BRD4, preventing its interaction with acetylated histones. [, , ] One example is XMD8-92, which shows promise in preclinical models of diabetic retinopathy. []

- PROTACs (Proteolysis Targeting Chimeras): These bifunctional molecules induce the degradation of BRD4 by hijacking the cellular ubiquitin-proteasome system. []

Q3: What are the potential benefits of targeting BRD4 in cancer treatment?

A3: Inhibiting BRD4 can have several anti-cancer effects:

- Inhibition of Cancer Cell Growth: BRD4 inhibition can suppress the expression of genes essential for cancer cell proliferation and survival. [, ]

- Induction of Apoptosis: Blocking BRD4 activity can trigger programmed cell death in cancer cells. []

- Sensitization to Immune Therapy: BRD4 inhibition might enhance the efficacy of immunotherapy by modulating the tumor microenvironment. []

Q4: Have any BRD4 inhibitors been approved for clinical use?

A: While BRD4 inhibitors have shown promising results in preclinical studies and clinical trials are ongoing, no BRD4 inhibitors have been approved for clinical use yet. []

Q5: What are some of the challenges in developing BRD4 inhibitors?

A5: Some challenges in developing effective and safe BRD4 inhibitors include:

- Resistance: Cancer cells can develop resistance mechanisms to evade the effects of BRD4 inhibitors, requiring the development of strategies to overcome resistance. []

Q6: What are DNA-encoded dynamic libraries (DEDLs) and how are they used in drug discovery?

A: DEDLs are a powerful tool for identifying novel drug candidates. These libraries consist of a vast number of small molecules, each attached to a unique DNA tag that encodes its structure. [] By screening DEDLs against a target protein like BRD4, researchers can identify molecules that bind to the target and then use the DNA tag to decipher the structure of the hit molecules. This approach allows for the rapid screening of millions of compounds, potentially leading to the discovery of new drug leads. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

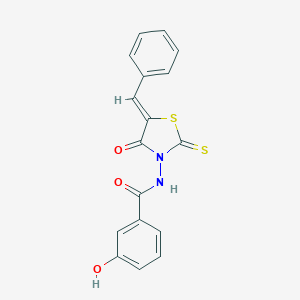

![N-[(5Z)-5-(1-ethyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B379585.png)

![Diethyl 5-{[(2-isopropylphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B379588.png)

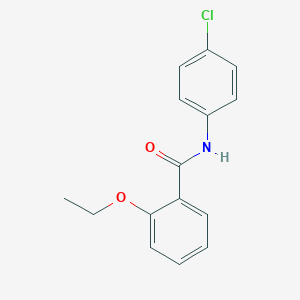

![Methyl 3-[(4-chloro-3-nitrobenzoyl)amino]benzoate](/img/structure/B379592.png)

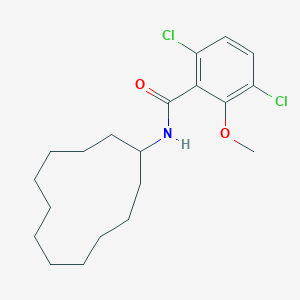

![Ethyl 2-{[(2-isopropylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B379593.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2-(4-chlorophenoxy)acetamide](/img/structure/B379594.png)

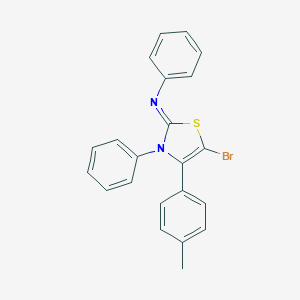

![(5Z)-3-[4-(diethylamino)phenyl]-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B379599.png)

![Butyl 4-{[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonylamino}benzoate](/img/structure/B379604.png)